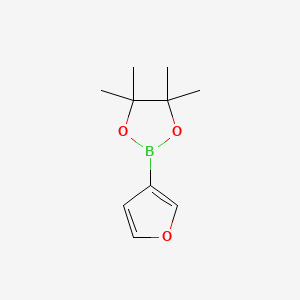
4'-Aminobiphenyl-3-carboxylic acid
概述
描述
4’-Aminobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol. This compound is characterized by the presence of an amino group (-NH₂) attached to the biphenyl structure, which also contains a carboxylic acid group (-COOH). It is used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
The primary target of 4’-Aminobiphenyl-3-carboxylic acid is the DNA in cells . It specifically interacts with the p53 gene , a crucial gene involved in cell cycle regulation and apoptosis .
Mode of Action
4’-Aminobiphenyl-3-carboxylic acid interacts with its targets through the formation of DNA adducts . These adducts are formed when the compound is metabolized to a reactive form that can bind to DNA . This process is thought to be mediated by the formation of reactive oxygen species during the metabolism of 4’-Aminobiphenyl-3-carboxylic acid, leading to DNA damage .
Biochemical Pathways
The compound affects the cell cycle regulation and apoptosis pathways through its interaction with the p53 gene . The formation of DNA adducts can lead to mutations in the p53 gene, disrupting its normal function and potentially leading to uncontrolled cell growth .
Pharmacokinetics
It is known that the compound is metabolized in the liver, where it is oxidized to form the reactive species that can bind to dna .
Result of Action
The primary result of the action of 4’-Aminobiphenyl-3-carboxylic acid is DNA damage . This damage can lead to mutations in the p53 gene, which can disrupt normal cell cycle regulation and apoptosis, potentially leading to uncontrolled cell growth and cancer .
Action Environment
The action of 4’-Aminobiphenyl-3-carboxylic acid can be influenced by various environmental factors. For example, exposure to the compound can occur through contact with chemical dyes and from inhalation of cigarette smoke . The compound is also an environmental and occupational contaminant generated mainly from cigarette smoking, the combustion of fossil fuels, and also from rubber, coal, textile, and printing processing industries .
生化分析
Biochemical Properties
4’-Aminobiphenyl-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with enzymes such as cytochrome P450, which is involved in its metabolic activation. The interaction with cytochrome P450 leads to the formation of reactive intermediates that can bind to DNA, forming adducts. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential effects on cellular processes .
Cellular Effects
The effects of 4’-Aminobiphenyl-3-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce mutations in the p53 gene, a critical tumor suppressor gene, by forming DNA adducts. These mutations can lead to altered cell function and potentially contribute to carcinogenesis . Additionally, 4’-Aminobiphenyl-3-carboxylic acid can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 4’-Aminobiphenyl-3-carboxylic acid exerts its effects through several mechanisms. One key mechanism involves the formation of DNA adducts, which can lead to mutations and genomic instability. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can covalently bind to DNA. This binding can result in the formation of DNA adducts, which are critical in the initiation of carcinogenesis . Additionally, 4’-Aminobiphenyl-3-carboxylic acid can inhibit or activate specific enzymes, further influencing cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Aminobiphenyl-3-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its biological activity. The formation of DNA adducts and the resulting mutations can have long-lasting effects on cellular function, even after the compound has degraded .
Dosage Effects in Animal Models
The effects of 4’-Aminobiphenyl-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce significant toxic effects, including DNA damage and carcinogenesis. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced. High doses of 4’-Aminobiphenyl-3-carboxylic acid can lead to severe toxicity and increased risk of cancer .
Metabolic Pathways
4’-Aminobiphenyl-3-carboxylic acid is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound to form reactive intermediates, which can then interact with DNA and other biomolecules. The metabolic activation of 4’-Aminobiphenyl-3-carboxylic acid is a critical step in its biochemical activity, influencing its effects on cellular processes and its potential to cause DNA damage .
Transport and Distribution
The transport and distribution of 4’-Aminobiphenyl-3-carboxylic acid within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its distribution within different cellular compartments. Additionally, binding proteins can influence the localization and accumulation of 4’-Aminobiphenyl-3-carboxylic acid within cells, affecting its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
4’-Aminobiphenyl-3-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of biphenyl, followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group (-NO₂) into the biphenyl structure, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods
Industrial production of 4’-Aminobiphenyl-3-carboxylic acid typically involves large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .
化学反应分析
Types of Reactions
4’-Aminobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and sulfonating agents (SO₃H).
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and various substituted biphenyl compounds .
科学研究应用
4’-Aminobiphenyl-3-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
4’-Aminobiphenyl-3-carboxylic acid can be compared with other similar compounds such as 4-Aminobiphenyl and 3-Aminobiphenyl. While all these compounds share the biphenyl structure with an amino group, the presence and position of the carboxylic acid group in 4’-Aminobiphenyl-3-carboxylic acid confer unique chemical properties and reactivity. This makes it distinct in terms of its applications and interactions .
List of Similar Compounds
- 4-Aminobiphenyl
- 3-Aminobiphenyl
- 4-Nitrobiphenyl
- 3-Nitrobiphenyl
属性
IUPAC Name |
3-(4-aminophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMVFOPKHNNXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378216 | |
| Record name | 4'-aminobiphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85096-04-4 | |
| Record name | 4'-aminobiphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85096-04-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)





